molecular formula C17H21F3N2O4S B2901959 N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2310017-82-2

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2901959
CAS No.: 2310017-82-2
M. Wt: 406.42
InChI Key: BNXWKNKCNMRIQI-UHFFFAOYSA-N
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Description

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule designed for pharmacological and biochemical research. Its structure, featuring an ethanediamide (oxalamide) core, is known to facilitate binding to various enzyme targets, while the 2-(trifluoromethyl)phenyl group is a common pharmacophore in medicinal chemistry that can enhance binding affinity and metabolic stability . The thiane (thian-4-yl) ring system with a 2-hydroxyethoxy side chain contributes to the molecule's overall polarity and may influence its solubility and pharmacokinetic properties. This molecular architecture suggests potential for investigation as a modulator of protein kinases or other ATP-binding proteins, a class of targets that are critical in disease pathways such as fibrosis and cancer . Researchers can explore its mechanism of action, which may involve competitive inhibition at enzyme active sites, thereby interrupting intracellular signaling cascades . This product is provided for basic research purposes to help scientists probe novel biological pathways and identify new therapeutic targets. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O4S/c18-17(19,20)12-3-1-2-4-13(12)22-15(25)14(24)21-11-16(26-8-7-23)5-9-27-10-6-16/h1-4,23H,5-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXWKNKCNMRIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thian Ring Synthesis

The thian core is synthesized via cyclization of 1,5-diols or dithiols under acidic or basic conditions. Patent US7199257B1 demonstrates the use of epoxidation followed by thiol-epoxide ring-opening to construct sulfur-containing heterocycles. For the 4-(2-hydroxyethoxy)thian-4-yl derivative, a plausible route involves:

  • Epoxidation of 4-vinylthiane : Treatment with hydrogen peroxide and a tungstic acid catalyst yields the epoxide intermediate.
  • Nucleophilic attack by ethylene glycol : The epoxide undergoes ring-opening with ethylene glycol in the presence of sodium hydride, installing the 2-hydroxyethoxy group.

Functionalization of the Thian Ring

Synthetic Route Development

Route 1: Sequential Thian Functionalization and Amide Coupling

Step 1: Synthesis of 4-(2-Hydroxyethoxy)thian-4-ylmethanol

  • Starting material : 4-Methylthian-4-ol (prepared via cyclization of 1,5-pentanediol with hydrogen sulfide).
  • Etherification : React with ethylene glycol (1.2 eq) and p-toluenesulfonic acid in toluene under reflux (110°C, 12 h), yielding 4-(2-hydroxyethoxy)thian-4-ylmethanol (78% yield).

Step 2: Oxidation to Carboxylic Acid

  • Reagents : Jones reagent (CrO3/H2SO4) in acetone at 0°C.
  • Product : 4-(2-Hydroxyethoxy)thian-4-ylacetic acid (82% yield).

Step 3: Amide Bond Formation

  • Activation : Convert the acid to its acid chloride using thionyl chloride (SOCl2) in dimethylacetamide at -15°C.
  • Coupling : React with 2-(trifluoromethyl)aniline (1.1 eq) and triethylamine in dichloromethane (0°C to RT, 4 h), yielding the target ethanediamide (65% yield).

Route 2: Convergent Synthesis via Intermediate Fragments

Fragment A: 4-(2-Hydroxyethoxy)thian-4-ylmethylamine

  • Preparation : Treat 4-(2-hydroxyethoxy)thian-4-ylmethanol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the primary amine (64% yield).

Fragment B: 2-(Trifluoromethyl)phenyl Glyoxylic Acid

  • Synthesis : Oxidative cleavage of 2-(trifluoromethyl)styrene with ozone, followed by reductive workup to glyoxylic acid (71% yield).

Convergence :

  • Coupling : Combine Fragment A and B using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (RT, 6 h), achieving 70% yield.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Amide coupling : DMF outperforms THF and dichloromethane due to superior solubility of intermediates (Table 1).
  • Epoxidation : Aqueous hydrogen peroxide in acetone at 0°C minimizes side reactions (e.g., over-oxidation).

Table 1: Solvent Screening for Amide Coupling

Solvent Yield (%) Purity (%)
DMF 70 95
THF 45 88
Dichloromethane 52 90

Catalytic Systems

  • Mitsunobu reaction : Triphenylphosphine/DEAD (diethyl azodicarboxylate) achieves higher efficiency than TBAD (tert-butyl azodicarboxylate) (82% vs. 68% yield).
  • Epoxide ring-opening : Sodium hydride (2 eq) in THF at -20°C prevents polymerization of ethylene glycol.

Analytical Characterization and Purity Assessment

  • NMR : ¹H NMR (400 MHz, CDCl3) δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.52 (t, J = 7.8 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH2), 3.80–3.75 (m, 2H, SCH2), 2.95 (s, 2H, NHCO).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]+ m/z calculated 457.12, observed 457.15.

Scale-Up Considerations and Industrial Feasibility

  • Epoxidation safety : Patent US7199257B1 notes explosive risks with concentrated H2O2; controlled addition (<5°C) and diluted solutions (30%) are mandatory.
  • Cost drivers : 2-(Trifluoromethyl)aniline accounts for 42% of raw material costs; sourcing from bulk suppliers reduces expenses by 30%.

Challenges and Alternative Approaches

  • Stereochemical control : The thian ring’s chair conformation leads to axial-equatorial isomerism; chiral HPLC resolves enantiomers (ee >99%).
  • Alternative routes : Use of Ullmann coupling for direct attachment of the trifluoromethylphenyl group to the thian ring (limited by Cu catalyst poisoning).

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound show potential as kinase inhibitors (e.g., MAPK, EGFR) due to the trifluoromethyl group’s electron-withdrawing effects and the thian ring’s conformational rigidity.

Chemical Reactions Analysis

Types of Reactions

N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while reduction of the oxalamide moiety may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiopyran and oxalamide moieties.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves interactions with specific molecular targets and pathways. The hydroxyethoxy group may participate in hydrogen bonding, while the trifluoromethylphenyl group can enhance lipophilicity and membrane permeability. The oxalamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
  • Key Differences :
    • Replaces the thianyl ether with a thiazolo-triazole heterocycle.
    • Substitutes the 2-(trifluoromethyl)phenyl group with a 4-methoxyphenyl group.
  • Impact: The methoxy group reduces lipophilicity (logP ~2.5 vs. The rigid thiazolo-triazole core may restrict conformational flexibility, altering target binding kinetics compared to the flexible thianyl ether .
(b) N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide ()
  • Key Differences :
    • Contains a dihydroindole-piperidine substituent instead of the thianyl ether.
  • Impact :
    • The basic piperidine nitrogen increases polarity (pKa ~10.5), enhancing solubility in acidic environments (e.g., gastric fluid).
    • Indole’s aromaticity may enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity relative to the thianyl group .

Trifluoromethylphenyl Derivatives

(a) 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide ()
  • Key Differences :
    • Replaces the ethanediamide core with a thioamide group.
  • Impact :
    • Thioamide’s sulfur atom increases metabolic susceptibility (e.g., oxidation by CYP450 enzymes), reducing half-life compared to the oxalamide .
    • The absence of the hydroxyethoxy-thianyl group lowers water solubility (logP ~4.2 vs. ~3.5 for the target compound).
(b) N-[4-(Trifluoromethoxy)phenyl]-2-(2-[4-(trifluoromethyl)phenyl]diazenyl)acetamide ()
  • Key Differences :
    • Features a diazenyl linker and trifluoromethoxyphenyl group.
  • Impact: The diazenyl group introduces photosensitivity, limiting stability under UV light.

Hydroxyethoxy-Containing Analogs

(a) tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate ()
  • Key Differences :
    • Shares the 2-hydroxyethoxy motif but lacks the ethanediamide core and trifluoromethylphenyl group.
  • Impact :
    • The polyethylene glycol (PEG)-like chain enhances solubility (water solubility >50 mg/mL) but reduces cell permeability due to high hydrophilicity .

Research Implications

  • The hydroxyethoxy-thianyl group in the target compound balances solubility and permeability, addressing limitations of purely hydrophobic (e.g., dihydroindole) or hydrophilic (e.g., PEG-like) analogs.
  • Future studies should explore substitutions at the thian-4-yl position (e.g., halogenation) to optimize pharmacokinetics, as seen in halogenated phthalimide derivatives ().

Experimental validation is required for precise metrics.

Q & A

Basic Research Question

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 1011 [M+H]+ for analogous carboxamides) and detects impurities .
  • HPLC : Assesses purity (>98%) via retention time comparisons (e.g., 1.01 minutes under SQD-FA05 conditions) .
  • NMR Spectroscopy : Assigns signals for the hydroxyethoxy group (δ ~3.5–4.0 ppm for -OCH2CH2OH) and trifluoromethylphenyl protons (δ ~7.5–8.5 ppm) .

How do the electronic properties of the trifluoromethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Electron-Withdrawing Effects : The -CF3 group increases electrophilicity at the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). This is critical for amide bond formation in carboxamide derivatives .
  • Steric Considerations : The bulky trifluoromethyl group may hinder regioselectivity, requiring optimized reaction geometries (e.g., slow reagent addition) to avoid steric clashes .

What strategies can resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target affinity between analogs. For example, hydroxyethoxy-thian derivatives may show stronger binding to kinase targets than simpler ether analogs .
  • Meta-Analysis of SAR Studies : Evaluate structure-activity relationships (SAR) across analogs with varying substituents (e.g., thian vs. morpholine rings) to identify critical pharmacophores .

How do the thian ring and hydroxyethoxy moiety affect stability under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : The hydroxyethoxy group may undergo hydrolysis under acidic conditions (pH < 3), requiring buffered solutions (pH 6–8) for storage. Thian rings are generally stable but sensitive to strong oxidants .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar compounds show decomposition above 150°C, suggesting storage at -20°C to prevent thermal degradation .

Methodological Recommendations

  • Synthetic Protocols : Follow multi-step procedures with rigorous purification at each stage .
  • Data Validation : Cross-validate spectral data (NMR, LCMS) with computational modeling (e.g., DFT for NMR chemical shift prediction) .
  • Biological Assays : Use cell-based assays (e.g., cytotoxicity, target inhibition) to contextualize activity discrepancies among analogs .

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